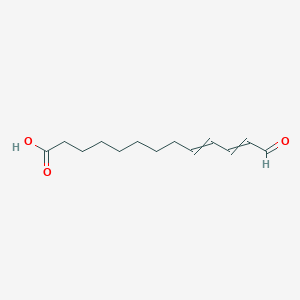
13-Oxotrideca-9,11-dienoic acid
Overview
Description
13-Oxotrideca-9,11-dienoic acid is a long-chain fatty acid known for its unique structure and significant biological activity. It is derived from the oxidation of linoleic acid and is often studied for its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 13-oxotrideca-9,11-dienoic acid involves the enzymatic conversion of 13-hydroperoxy-9,11-octadecadienoic acid. This conversion is catalyzed by hydroperoxide lyase, an enzyme isolated from blue-green algae such as Oscillatoria sp. The reaction conditions typically involve a pH of 6.4 and a temperature of 30°C .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the enzymatic pathway involving lipoxygenase and hydroperoxide lyase is a promising approach for large-scale synthesis. This method leverages the sequential activity of these enzymes to produce this compound from linoleic acid .
Chemical Reactions Analysis
Types of Reactions: 13-Oxotrideca-9,11-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as Fe(II) in ethanol-water solutions.
Reduction: Specific reduction reactions are less documented, but general reducing agents like sodium borohydride (NaBH4) could be used.
Substitution: The compound can participate in substitution reactions, particularly involving the conjugation with glutathione.
Major Products Formed:
Scientific Research Applications
13-Oxotrideca-9,11-dienoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 13-oxotrideca-9,11-dienoic acid involves its interaction with specific enzymes and molecular pathways. For instance, it is metabolized by lipoxygenase and hydroperoxide lyase, leading to the formation of various bioactive derivatives. These derivatives can then interact with cellular targets, influencing processes such as inflammation and cell differentiation .
Comparison with Similar Compounds
13-Hydroperoxy-9,11-octadecadienoic acid: The precursor to 13-oxotrideca-9,11-dienoic acid, involved in similar enzymatic pathways.
13-Oxooctadeca-9,11-dienoic acid: Another oxidation product of linoleic acid with similar biological activities.
13-Hydroxy-9,11-octadecadienoic acid: A related compound that undergoes similar metabolic processes.
Uniqueness: this compound is unique due to its specific enzymatic formation and its role in various biochemical pathways. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further distinguish it from other similar compounds .
Properties
IUPAC Name |
13-oxotrideca-9,11-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h4,6,8,10,12H,1-3,5,7,9,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDHWGKEDVWKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CC=CC=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90711552 | |
| Record name | 13-Oxotrideca-9,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90711552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125407-60-5, 33812-63-4 | |
| Record name | 13-Oxo-9,11-tridecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125407-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Oxotrideca-9,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90711552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


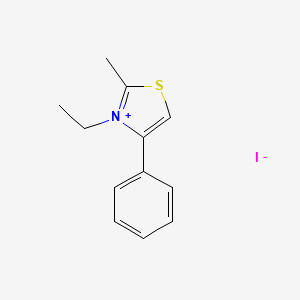
![1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene](/img/structure/B14692429.png)

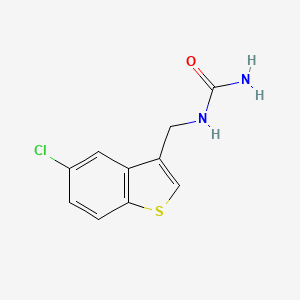
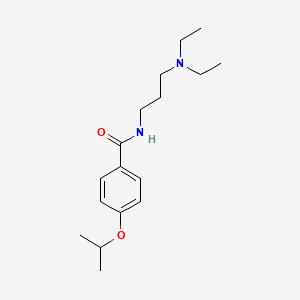
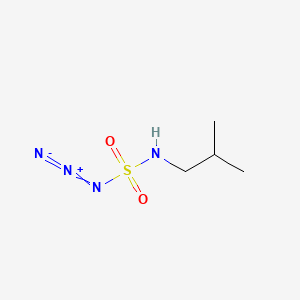
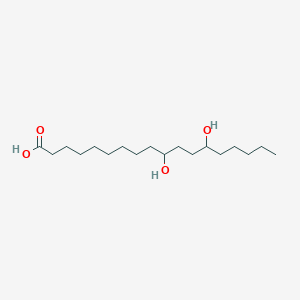
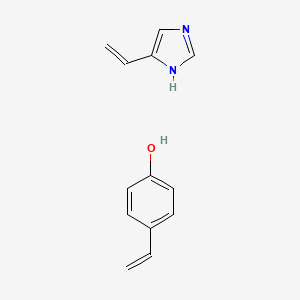
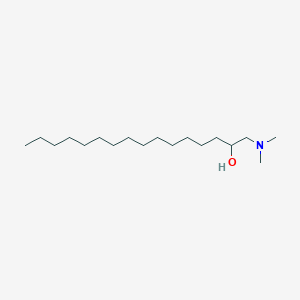
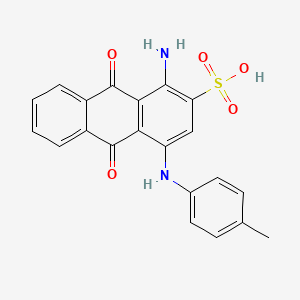
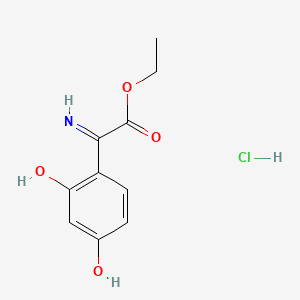
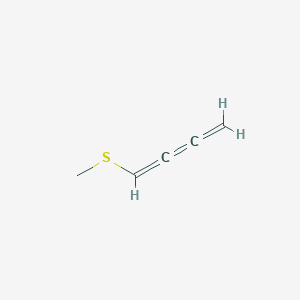
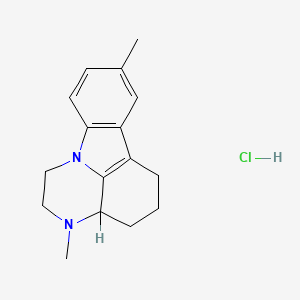
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)
